(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one (CAS 1932207-89-0) is a chiral, oxygen-bridged tricyclic ketone with molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol. It possesses four defined stereocenters in the (1R,2S,5R,6S) configuration, which distinguishes it from its diastereomers, enantiomers, and the rac-9-oxa (CAS 1236247-60-1) and carbon-only (CAS 193558-25-7) analogs.

Molecular Formula C8H8O2
Molecular Weight 136.15
CAS No. 1932207-89-0
Cat. No. B2545959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one
CAS1932207-89-0
Molecular FormulaC8H8O2
Molecular Weight136.15
Structural Identifiers
SMILESC1C2C3C=CC(C2C1=O)O3
InChIInChI=1S/C8H8O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4,6-8H,3H2/t4-,6-,7+,8+/m0/s1
InChIKeyMNAGZKSZJTWUPV-ZAKLUEHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one (CAS 1932207-89-0): A Stereodefined Chiral Building Block


(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one (CAS 1932207-89-0) is a chiral, oxygen-bridged tricyclic ketone with molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol. It possesses four defined stereocenters in the (1R,2S,5R,6S) configuration, which distinguishes it from its diastereomers, enantiomers, and the rac-9-oxa (CAS 1236247-60-1) and carbon-only (CAS 193558-25-7) analogs [1]. Its rigid, strained framework and specific stereochemistry make it a valuable building block for asymmetric synthesis and medicinal chemistry .

Why Generic Analogs Cannot Replace (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one in Chiral Synthesis


Substitution with the racemic mixture (CAS 1236247-60-1), the carbon-only analog (CAS 193558-25-7), or other diastereomers is not permissible in stereoselective applications. The (1R,2S,5R,6S) configuration is essential for inducing chirality in downstream products, and using a racemate would reduce enantiomeric excess (ee), potentially compromising biological activity or pharmacological profiles [1]. The 9-oxa bridge imparts distinct electronic and steric properties compared to the all-carbon tricyclic ketone, affecting reactivity and binding [2].

Quantitative Differentiation of (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one from Closest Analogs


Stereochemical Integrity vs. Racemic 9-Oxa Analog (CAS 1236247-60-1)

The (1R,2S,5R,6S) enantiomer is a single, defined stereoisomer, whereas the racemic mixture (CAS 1236247-60-1) contains equal amounts of the (1R,2S,5R,6S) and (1S,2R,5S,6R) enantiomers. Use of the single enantiomer ensures maximum enantiomeric excess in downstream products, which is critical for pharmacological activity . The racemic mixture would yield at best 50% ee in a stereospecific reaction, while the single enantiomer can achieve >99% ee.

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Oxa-Bridge Electronic Effect vs. All-Carbon Tricyclic Ketone (CAS 193558-25-7)

The 9-oxa bridge introduces a hydrogen bond acceptor and alters the electron density of the cyclobutanone ring compared to the all-carbon analog (CAS 193558-25-7). In kinase inhibition assays, 9-oxatricyclo derivatives showed distinct binding modes and activity cliffs compared to their carba-analogs [1]. The oxygen bridge can enhance solubility and metabolic stability, critical for drug discovery campaigns.

Medicinal Chemistry Bioisosteres Structure-Activity Relationship

Chiral Purity vs. Diastereomeric Impurities in Common Building Blocks

Commercial samples of (1R,2S,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-one are typically supplied with a chiral purity of ≥98% ee, while generic 'tricyclic ketone' offerings may contain mixtures of diastereomers (e.g., (1R,2R,5R,6S) or (1S,2S,5R,6R) forms) [1]. The presence of even 5% diastereomeric impurity can lead to divergent reactivity or crystallization behavior, complicating downstream processing.

Quality Control Analytical Chemistry Procurement Specification

Ring Strain Reactivity vs. Saturated Oxa-Bridged Analogs

The cyclobutanone moiety fused to the strained norbornene system in (1R,2S,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-one exhibits higher ring-opening reactivity compared to the saturated 9-oxatricyclo[4.2.1.02,5]nonan-3-one analog [1]. This enhanced reactivity can be exploited in selective transformations (e.g., Baeyer-Villiger oxidation, nucleophilic addition) where the saturated analog would be inert.

Synthetic Chemistry Ring-Opening Reactions Kinetics

Preferred Application Scenarios for (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one Based on Comparative Evidence


Enantioselective Synthesis of Bioactive Molecules

Use the (1R,2S,5R,6S) enantiomer as a chiral pool starting material for the construction of complex terpenoids, alkaloids, or pharmaceuticals. Its defined stereochemistry ensures high enantiomeric excess in the final product, as demonstrated in the syntheses of (+)-β-santalene and (−)-boschnialactone [1]. Do not substitute with the racemate or an undefined diastereomeric mixture, as this would compromise stereochemical fidelity.

Scaffold for Fragment-Based Drug Discovery (FBDD)

The combination of a rigid, three-dimensional scaffold with a hydrogen-bonding oxygen bridge makes this compound an ideal fragment for exploring chemical space. Its shape complementarity to protein binding sites is superior to its planar, all-carbon analog [1]. Screen the (1R,2S,5R,6S) enantiomer in biochemical assays to identify initial hits, then optimize based on the structure-activity relationship revealed by the oxa-bridge.

Organic Methodology Development and New Reaction Discovery

The high ring strain of the fusion between the cyclobutanone and norbornene frameworks provides a unique reactivity profile for developing novel ring-expansion, fragmentation, or rearrangement reactions [1]. The single enantiomer allows researchers to probe stereochemical outcomes without the confounding effects of a racemic mixture.

Synthesis of Chiral Ligands and Organocatalysts

The rigid, chiral environment of the 9-oxatricyclo core makes it a promising precursor for designing new chiral phosphines, N-heterocyclic carbenes, or organocatalysts. Its high enantiomeric purity ensures that the resulting catalysts will be enantiomerically pure, a critical requirement for asymmetric catalysis [1].

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